
tert-Butyl(4-fluorobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(4-fluorobutyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl(4-fluorobutyl)carbamate can be synthesized through the reaction of 4-fluorobutylamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as sodium carbonate or cesium carbonate, and a catalyst like tetrabutylammonium bromide. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the carbamate through nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(4-fluorobutyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamoyl derivatives.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-fluorobutylamine and tert-butyl alcohol.
Oxidation: Carbamoyl derivatives.
Substitution: Substituted 4-butyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl(4-fluorobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl(4-fluorobutyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 4-fluorobutyl group.
tert-Butyl(4-bromobutyl)carbamate: Contains a bromine atom instead of fluorine.
tert-Butyl(4-chlorobutyl)carbamate: Contains a chlorine atom instead of fluorine.
Uniqueness
tert-Butyl(4-fluorobutyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its bromine and chlorine counterparts. This makes it particularly useful in specific synthetic applications where the fluorine atom’s properties are advantageous .
Propiedades
Fórmula molecular |
C9H18FNO2 |
|---|---|
Peso molecular |
191.24 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluorobutyl)carbamate |
InChI |
InChI=1S/C9H18FNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
Clave InChI |
QUUJNCOQTBCHJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


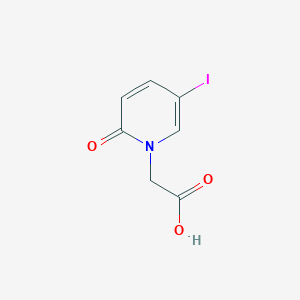
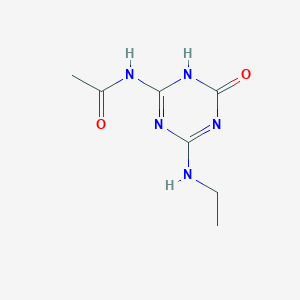


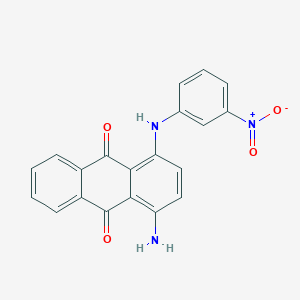
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
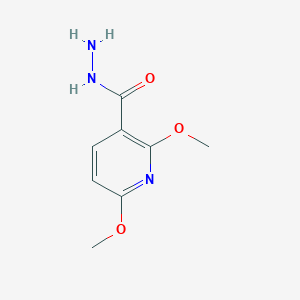
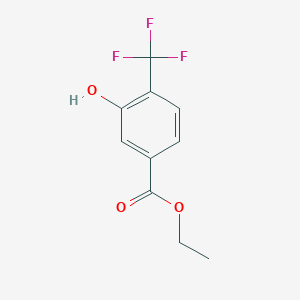

![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)

![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
